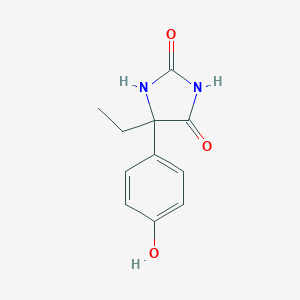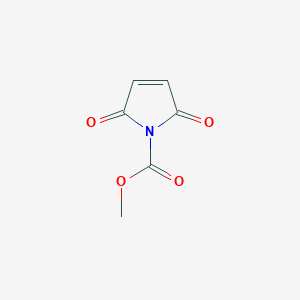
(4-Methylphthalazin-1-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"(4-Methylphthalazin-1-yl)hydrazine" is a chemical compound of interest due to its heterocyclic structure, which is foundational in many biologically active molecules. Understanding its synthesis, structure, and properties is crucial for its application in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of related phthalazine derivatives involves palladium-catalyzed cross-coupling reactions, offering a pathway to diversely substituted molecules. For example, the synthesis of 4-aminophthalazin-1(2H)-ones, closely related to our compound of interest, has been efficiently achieved through palladium-catalyzed isocyanide insertion into substituted o-(pseudo)halobenzoates and hydrazines. This method provides a straightforward approach to obtaining diversely substituted phthalazine derivatives, highlighting the potential for synthesizing "this compound" through similar palladium-catalyzed techniques (Vlaar et al., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods and crystallography. For phthalazine derivatives, nuclear magnetic resonance (NMR) and X-ray diffraction are commonly used to elucidate their structure. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. While specific studies on "this compound" are not detailed, techniques applied to similar compounds suggest a path for its analysis.
Chemical Reactions and Properties
Phthalazine derivatives engage in various chemical reactions, including condensation with carbonyl compounds, ring expansion, and cyclocondensation. These reactions are influenced by the nature of substituents and reaction conditions, leading to a wide range of heterocyclic scaffolds. For instance, the reactivity of hydrazines with different compounds can yield novel phthalazine derivatives, indicating the versatility of "this compound" in synthetic chemistry (Elvidge & Redman, 1972).
Scientific Research Applications
Antitubercular Activity
Hydrazine derivatives have shown significant promise as antitubercular agents. A study by Asif (2014) highlights the modification of isoniazid (INH) structures to evaluate their antitubercular activity. These modifications include N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, exhibiting potent activity against Mycobacterium tuberculosis, including strains resistant to INH. This work underscores the potential for designing new leads for antitubercular compounds, leveraging the hydrazine moiety for therapeutic efficacy (Asif, 2014).
Antihypertensive Potential
Cadralazine, a hydrazine derivative, has been studied for its antihypertensive properties. McTavish, Young, and Clissold (1990) review cadralazine's pharmacodynamic and pharmacokinetic properties, highlighting its efficacy as a peripheral arteriolar vasodilator. This suggests that hydrazine derivatives can effectively reduce blood pressure, offering a basis for further exploration of similar compounds in hypertension management (McTavish, Young, & Clissold, 1990).
Mechanism of Action
Target of Action
4-Methyl-1-hydrazinophthalazine, also known as (4-Methylphthalazin-1-yl)hydrazine or 1-Hydrazinyl-4-methylphthalazine, primarily targets the smooth muscle of arterial beds . These targets play a crucial role in regulating blood pressure and maintaining cardiovascular health .
Mode of Action
The compound acts as a direct-acting smooth muscle relaxant . It achieves this by inhibiting inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition leads to vasodilation, primarily in resistance arterioles .
Biochemical Pathways
The affected biochemical pathways involve the reduction of methyl-coenzyme M to methane . This process is common to all pathways involving 4-Methyl-1-hydrazinophthalazine . The compound can be metabolized to phthalazine or α-ketoglutarate hydrazone . These metabolites can be further converted to phthalazinone .
Pharmacokinetics
4-Methyl-1-hydrazinophthalazine is well absorbed from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .
Safety and Hazards
Future Directions
The future directions for the study of “(4-Methylphthalazin-1-yl)hydrazine” and other hydrazine derivatives include further exploration of their atmospheric fate, transformation products, and potential environmental and human impacts . The toxicity of considerable amounts of the transformation products are equal to or greater than that of the hydrazines themselves .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-hydrazinophthalazine is involved in complex biochemical reactions. It forms hydrazones and their coordination compounds with transition metals . The structure, tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine hydrazones are considered .
Cellular Effects
4-Methyl-1-hydrazinophthalazine has been used extensively in the treatment of hypertension and congestive heart failure, producing arteriolar vasodilation, in part mediated by prostaglandins . Its associated reflex baroreceptor-mediated responses of tachycardia and increased ejection velocity are attenuated in congestive heart failure . It also competes with protocollagen prolyl hydroxylase (CPH) for free iron .
Molecular Mechanism
The molecular mechanism of 4-Methyl-1-hydrazinophthalazine involves interference with calcium transport in vascular smooth muscle . It forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .
Temporal Effects in Laboratory Settings
Hydralazine, a derivative of 4-Methyl-1-hydrazinophthalazine, improves hemodynamics in the short term in patients with increased peripheral vascular resistance . A meta-analysis did not demonstrate long-term efficacy of hydralazine alone in heart failure .
Dosage Effects in Animal Models
The effects of 4-Methyl-1-hydrazinophthalazine vary with different dosages in animal models . Side effects are common and are dependent on dose, duration, and acetylator status .
Metabolic Pathways
4-Methyl-1-hydrazinophthalazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . Besides acetylation, oxidative metabolism accounts for a significant proportion of elimination .
properties
IUPAC Name |
(4-methylphthalazin-1-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLIPKOOUAUFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

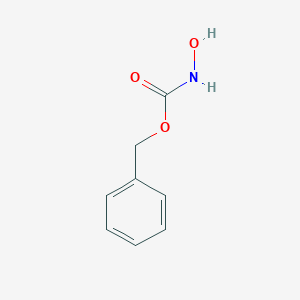


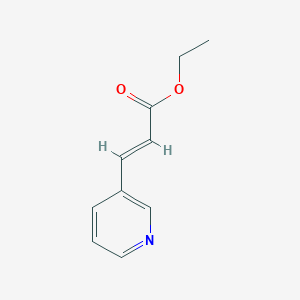
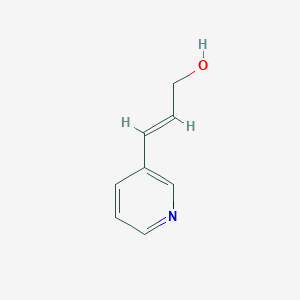
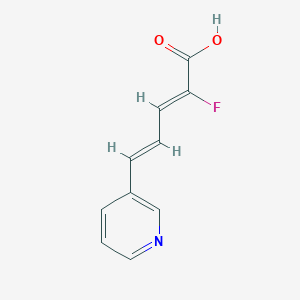
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)





